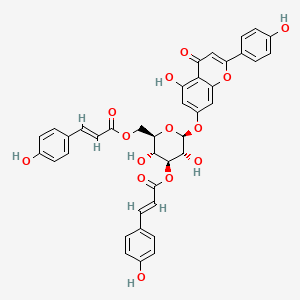

Anisofolin A

Description

Structure

2D Structure

Properties

Molecular Formula |

C39H32O14 |

|---|---|

Molecular Weight |

724.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)38(53-34(46)16-6-22-3-11-25(41)12-4-22)37(48)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37-,38+,39-/m1/s1 |

InChI Key |

LHMKSPOTCLVAKR-AVMIHGAISA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Anisofolin A: A Technical Primer on its Discovery in Anisomeles indica

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery of Anisofolin A, a flavonoid identified in the medicinal plant Anisomeles indica. While the presence of this compound is documented, this paper acknowledges the current challenge in pinpointing a singular, detailed primary research article outlining its initial isolation and characterization. Drawing from established phytochemical investigation methodologies for flavonoids in Anisomeles indica and related species, this document constructs a likely path of discovery and presents the available data.

Introduction to Anisomeles indica and its Phytochemical Landscape

Anisomeles indica (L.) Kuntze, a member of the Lamiaceae family, is a perennial herb with a rich history in traditional medicine across Southeast Asia.[1] It is recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1] These therapeutic effects are attributed to its diverse phytochemical composition.

The plant is a known reservoir of various secondary metabolites.[2][3][4] Extensive research has led to the isolation and identification of numerous compounds, primarily categorized as terpenoids, flavonoids, and steroids.[2][5] Among the flavonoids, several have been characterized, contributing to the plant's bioactivity.

The Discovery of this compound: A Reconstructed Approach

While a dedicated publication detailing the initial discovery of this compound from Anisomeles indica remains elusive in the current body of scientific literature, its existence is confirmed in chemical databases. Based on standard phytochemical workflows for flavonoid isolation from plant materials, the following sections outline the probable experimental protocols that would have led to its discovery.

Plant Material Collection and Preparation

The initial step would involve the collection of fresh aerial parts of Anisomeles indica. The plant material would then be authenticated by a botanist. Subsequently, it would be shade-dried at room temperature and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

A likely method for extraction would be maceration or Soxhlet extraction using a polar solvent such as methanol or ethanol. This process would yield a crude extract containing a mixture of phytochemicals.

Hypothetical Experimental Workflow for this compound Discovery

Caption: Probable workflow for the discovery of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established methodologies for flavonoid isolation from Anisomeles indica and related plant species.

Extraction

-

Maceration: The powdered plant material (e.g., 1 kg) would be soaked in methanol (e.g., 5 L) at room temperature for a period of 3-7 days with occasional stirring.

-

Filtration and Concentration: The extract would be filtered through Whatman No. 1 filter paper. The filtrate would then be concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude methanolic extract.

Chromatographic Separation

-

Column Chromatography: The crude extract would be adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column would then be eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Thin Layer Chromatography (TLC): The collected fractions would be monitored by TLC on pre-coated silica gel plates. The plates would be developed in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (at 254 and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to identify fractions with similar flavonoid profiles.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest would be pooled, concentrated, and subjected to preparative HPLC for final purification. A C18 column would likely be used with a mobile phase consisting of a gradient of methanol and water.

Structure Elucidation

The structure of the purified compound, this compound, would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework. 2D-NMR techniques such as COSY, HMQC, and HMBC would be used to establish the connectivity of protons and carbons.

Quantitative Data

As the primary discovery paper is not available, a comprehensive table of quantitative data from the initial isolation is not possible. However, phytochemical screening studies of Anisomeles indica have quantified the total flavonoid content in various extracts.

Table 1: Total Flavonoid Content in Anisomeles indica Extracts

| Plant Part | Extraction Solvent | Total Flavonoid Content (mg QE/g extract) | Reference |

| Leaves | Methanol | 90 ± 20 | [6] |

| Stem | Methanol | Not Reported | [2] |

| Inflorescence | Methanol | Not Reported | [2] |

| Leaves | Ethyl Acetate | Not Reported | [2] |

| Stem | Ethyl Acetate | Not Reported | [2] |

| Inflorescence | Ethyl Acetate | Not Reported | [2] |

QE: Quercetin Equivalents

Potential Biological Activities and Future Directions

While specific biological activity data for this compound from Anisomeles indica is limited in the readily available literature, flavonoids as a class are known to possess a wide range of biological activities. Other flavonoids and compounds isolated from Anisomeles indica, such as ovatodiolide and apigenin, have demonstrated significant anti-inflammatory, anticancer, and antiviral properties.[7][8]

The discovery of this compound within Anisomeles indica underscores the plant's potential as a source of novel therapeutic agents. Future research should focus on:

-

Re-isolation and Definitive Characterization: A comprehensive study to re-isolate this compound from Anisomeles indica to fully characterize its structure and physicochemical properties.

-

Pharmacological Screening: In-depth investigation of the biological activities of purified this compound, including its potential anti-inflammatory, antioxidant, and anticancer effects.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound exerts its biological effects, including the identification of relevant signaling pathways.

Illustrative Signaling Pathway for Flavonoid Anti-inflammatory Action

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion

This compound is a recognized flavonoid constituent of Anisomeles indica. While the specifics of its initial discovery require further elucidation through the identification of the primary research, this guide provides a comprehensive overview based on established scientific methodologies. The presence of this compound, alongside other bioactive compounds, reinforces the importance of Anisomeles indica as a valuable resource for natural product research and drug discovery. Further investigation into the isolation, characterization, and biological activities of this compound is warranted to fully understand its therapeutic potential.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. phytojournal.com [phytojournal.com]

- 3. Histological and Phytochemical studies on aromatic plant, Anisomeles indica(L.) of family Lamiaceae (M.S.) India | International Journal of Life Sciences [ijlsci.in]

- 4. oaji.net [oaji.net]

- 5. researchgate.net [researchgate.net]

- 6. biomedicineonline.org [biomedicineonline.org]

- 7. The constituents of Anisomeles indica and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Innovative Purification Method of Ovatodiolide from Anisomeles indica to Induce Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Anisofolin A in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisofolin A, a flavonoid glycoside found in plants such as Anisomeles indica and Stachys byzantina, has garnered interest for its potential biological activities.[1] This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound. As the direct biosynthetic pathway has not been fully elucidated, this document outlines the well-established general flavonoid biosynthesis pathway and subsequently proposes a chemically plausible route for the formation of this compound, supported by data from related biosynthetic pathways. This guide is intended to serve as a comprehensive resource, offering insights into the enzymatic processes, quantitative data, and experimental methodologies relevant to the study of this and similar natural products.

Core Biosynthetic Pathway: From Phenylalanine to the Apigenin Core

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a fundamental route in plants for the production of a wide array of secondary metabolites. The pathway starts with the amino acid L-phenylalanine.

The General Phenylpropanoid Pathway

The initial steps of the pathway convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[2][3] This involves the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

Flavone Synthesis Pathway

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA.[2][4]

-

Chalcone Synthase (CHS): A type III polyketide synthase, CHS catalyzes the iterative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5]

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.[6]

-

Flavone Synthase (FNS): Naringenin is then converted to the flavone apigenin by the action of flavone synthase, which introduces a double bond into the C-ring.[3][6] Two types of FNS have been identified: FNS I, a soluble dioxygenase, and FNS II, a membrane-bound cytochrome P450 monooxygenase.[6]

Proposed Late-Stage Modifications: Glycosylation and Acylation

The final steps in the biosynthesis of this compound involve the attachment of a glucose molecule to the apigenin core, followed by the acylation of the sugar with a p-coumaroyl group.

Glycosylation of Apigenin

The attachment of a sugar moiety to the flavonoid core is catalyzed by UDP-dependent glycosyltransferases (UGTs). In the case of this compound, a glucosyl group is transferred to the 7-hydroxyl position of apigenin.

-

Apigenin 7-O-glucosyltransferase: A specific UGT would catalyze the transfer of glucose from UDP-glucose to the 7-OH group of apigenin, forming apigenin 7-O-glucoside.

Acylation of the Glucoside

The final step is the acylation of the glucose moiety with a second molecule of p-coumaroyl-CoA. This reaction is catalyzed by an acyltransferase.

-

Flavonoid glucoside 6''-O-acyltransferase: An acyltransferase would transfer the p-coumaroyl group from p-coumaroyl-CoA to the 6''-hydroxyl group of the glucose attached to apigenin, yielding this compound (Apigenin 7-O-(6''-O-p-coumaroyl)-glucoside).

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the flavonoid biosynthesis pathway. It is important to note that these values are representative and can vary depending on the plant species and experimental conditions.

| Enzyme | Substrate(s) | Product(s) | K_m_ (µM) | V_max_ (units) | Optimal pH | Optimal Temp (°C) | Source Organism |

| Chalcone Synthase | p-coumaroyl-CoA, malonyl-CoA | Naringenin Chalcone | 1.2, 3.5 | 1.5 nkat/mg | 7.5 - 8.0 | 30 - 40 | Medicago sativa |

| Flavonoid UGT | Naringenin, UDP-glucose | Naringenin 7-O-glucoside | 20.41 | N/A | 8.0 | 40 | Citrus sinensis[6] |

| Flavonoid UGT | Hesperetin, UDP-glucose | Hesperetin 7-O-glucoside | 15.16 | N/A | 8.0 | 40 | Citrus sinensis[6] |

| Flavonoid UGT | Kaempferol, UDP-glucose | Kaempferol 3-O-glucoside | 28.09 | N/A | 8.0 | 40 | Citrus sinensis[6] |

| Flavonoid UGT | Quercetin, UDP-glucose | Quercetin 3-O-glucoside | 36.78 | N/A | 8.0 | 40 | Citrus sinensis[6] |

| Flavonoid UGT | Diosmetin, UDP-glucose | Diosmetin 7-O-glucoside | 43.27 | N/A | 8.0 | 40 | Citrus sinensis[6] |

| Malonyltransferase | Various flavonoid glucosides, malonyl-CoA | Malonylated glucosides | N/A | N/A | N/A | N/A | Oryza sativa[7] |

Experimental Protocols

Recombinant Expression and Purification of Flavonoid Biosynthesis Enzymes

This protocol describes a general method for producing and purifying enzymes of the flavonoid pathway for in vitro characterization.

Workflow:

References

- 1. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 7. Molecular characterization of flavonoid malonyltransferase from Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Bioactive Compounds: A Case Study on Luteolin

Disclaimer: Initial searches for "Anisofolin A" did not yield specific public data required for a detailed technical guide. Therefore, this document utilizes Luteolin , a well-researched natural flavonoid, as a representative compound to illustrate the principles and methodologies of a preliminary biological screening for anti-inflammatory and anticancer activities. The data and protocols presented are specific to Luteolin and serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction: Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a common flavonoid found in a wide variety of plants, including fruits, vegetables, and medicinal herbs. It has garnered significant scientific interest due to its diverse pharmacological properties. Extensive research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent. This guide provides an in-depth overview of the typical preliminary biological screening process for a compound like Luteolin, focusing on its evaluation for anticancer and anti-inflammatory efficacy. It includes quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and associated signaling pathways.

Data Presentation: Summary of Biological Activities

The initial screening of a compound involves quantifying its biological effects. The following tables summarize the reported cytotoxic and anti-inflammatory activities of Luteolin from various scientific studies.

Table 1: Cytotoxic Activity of Luteolin against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |

| A549 | Lung Carcinoma | 3.1 | - | Alamar Blue |

| B16 4A5 | Mouse Melanoma | 2.3 | - | Alamar Blue |

| TGBC11TKB | Gastric Cancer | 1.3 | - | Alamar Blue |

| A431 | Epithelial Cancer | 19 | - | - |

| HGC-27 | Gastric Cancer | ~60 | 24 | CCK-8 |

| MFC | Gastric Cancer | ~40 | 24 | CCK-8 |

| A549 | Lung Cancer | 41.59 | 24 | CCK-8 |

| A549 | Lung Cancer | 27.12 | 48 | CCK-8 |

| H460 | Lung Cancer | 48.47 | 24 | CCK-8 |

| H460 | Lung Cancer | 18.93 | 48 | CCK-8 |

| MES-SA/Dx5 | Sarcoma | ~20 | 48 | MTT |

Table 2: Anti-Inflammatory Activity of Luteolin

This table highlights Luteolin's ability to inhibit the production of key inflammatory mediators.

| Cell Line | Stimulant | Mediator Inhibited | Concentration of Luteolin | % Inhibition / Effect |

| HMC-1 | PMA + A23187 | TNF-α, IL-6, IL-8, GM-CSF | 10 - 50 µM | Dose-dependent inhibition |

| MH-S, RAW 264.7 | LPS | iNOS, COX-2 | 25 µM | Significant protein level reduction |

| MH-S, RAW 264.7 | LPS | TNF-α, IL-6 mRNA | 25 µM | Significant reduction |

| Mouse Lung | LPS (in vivo) | NF-κB Activation | 35.1 ± 15.8 µmol/kg (IC50) | Dose-dependent inhibition |

| 3T3-L1 Adipocytes | TNFα | Phospho-ERK1/2, JNK, p38 | 1 - 20 µM | Concentration-dependent inhibition |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used in the preliminary screening of Luteolin.

Cell Viability Assessment by MTT Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring mitochondrial dehydrogenase activity in viable cells.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Luteolin stock solution (in DMSO)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Luteolin in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the Luteolin dilutions (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest Luteolin dose).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT stock solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing early and late apoptosis following compound treatment.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

Luteolin

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow Cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Luteolin (e.g., 0, 10, 30 µM) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a density of approximately 1x10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples within one hour using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To investigate the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway, such as the inhibition of IκB-α degradation and p65 nuclear translocation in the NF-κB pathway.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Luteolin

-

LPS (Lipopolysaccharide)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IκB-α, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with Luteolin (e.g., 25 µM) for 30 minutes, then stimulate with LPS (e.g., 100 ng/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein extract.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against IκB-α and β-actin (as a loading control) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the protein of interest (IκB-α) to the loading control (β-actin). Compare the protein levels between different treatment groups.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. The following have been generated using the DOT language with the specified formatting.

Methodological & Application

Application Notes and Protocols: Extraction of Anisofolin A from Stachys byzantina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachys byzantina, commonly known as lamb's ear, is a perennial herb belonging to the Lamiaceae family.[1] The genus Stachys is recognized for its rich phytochemical profile, including flavonoids, iridoids, and terpenoids, which contribute to its traditional medicinal uses for treating a variety of ailments such as skin inflammation, gastrointestinal disorders, and stress.[2][3] Among the diverse flavonoids present in the Stachys genus is Anisofolin A, a compound of interest for its potential pharmacological activities. While the presence of this compound has been documented in other Stachys species like Stachys aegyptiaca, this protocol outlines a comprehensive approach for its targeted extraction and isolation from Stachys byzantina.[2]

This document provides a detailed protocol for the extraction and purification of this compound, alongside methods for its quantification. Additionally, it explores the potential signaling pathways through which this compound may exert its biological effects, based on the known activities of related flavonoids.

Data Presentation

| Plant Species | Compound | Concentration (µg/g dry weight) | Reference |

| Stachys byzantina | Chlorogenic Acid | 2012.1 | |

| Stachys germanica | Chlorogenic Acid | 4205.2 | |

| Stachys sylvatica | Chlorogenic Acid | 5552.7 | |

| Stachys recta | Chlorogenic Acid | 6761.4 | |

| Stachys officinalis | Chlorogenic Acid | 1131.8 |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Aerial parts of Stachys byzantina should be collected during the flowering season to ensure the highest concentration of secondary metabolites.

-

Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried aerial parts are then finely ground into a homogenous powder using a mechanical grinder.

Extraction of this compound

This protocol employs a sequential extraction method with solvents of increasing polarity to isolate flavonoids and minimize the co-extraction of unwanted compounds.

-

Step 1: Defatting with n-Hexane

-

Place 100 g of the dried, powdered plant material into a Soxhlet apparatus.

-

Extract with 500 mL of n-hexane for 8 hours to remove non-polar compounds such as lipids and chlorophyll.

-

Discard the n-hexane extract.

-

Air-dry the plant residue to remove any remaining solvent.

-

-

Step 2: Methanolic Extraction

-

Transfer the defatted plant material to a large flask.

-

Add 1 L of 80% methanol and macerate for 48 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

-

Fractionation and Purification of this compound

-

Step 1: Liquid-Liquid Partitioning

-

Suspend the crude methanolic extract in 200 mL of distilled water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:

-

Chloroform (3 x 200 mL)

-

Ethyl acetate (3 x 200 mL)

-

-

Collect the ethyl acetate fraction, which is expected to be rich in flavonoids, including this compound.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.

-

-

Step 2: Column Chromatography

-

Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., natural products-polyethylene glycol reagent).

-

Pool the fractions that show the presence of the target compound.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Further purify the pooled fractions using a preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) for optimal separation.

-

Collect the peak corresponding to this compound.

-

Confirm the identity and purity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: Plausible signaling pathway for the anti-inflammatory action of this compound.

References

Application Note: Quantification of Anisofolin A using Liquid Chromatography-Mass Spectrometry (LC-MS)

Abstract

This application note details a sensitive and specific method for the quantification of Anisofolin A in various matrices, particularly for applications in pharmacokinetic studies, natural product chemistry, and drug development. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for complex sample analysis. The protocols provided herein are based on the physicochemical properties of this compound and established methodologies for the analysis of acylated flavonoid glycosides.

Introduction

This compound is a flavonoid glycoside found in plant species such as Anisomeles indica and Stachys byzantina. Its structure consists of an apigenin core linked to a glucose moiety, which is further acylated with two p-coumaroyl groups. The molecular formula of this compound is C₃₉H₃₂O₁₄, with a molecular weight of 724.7 g/mol [1][2]. The constituent parts of this compound, namely apigenin and p-coumaric acid, are known to possess significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][3][4][5]. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt[2][6][7][8]. Accurate quantification of this compound is therefore crucial for understanding its therapeutic potential, pharmacokinetics, and mechanism of action.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting this compound from a plasma matrix.

-

Thaw Samples: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add 10 µL of a suitable internal standard (IS) solution (e.g., Apigenin-7-glucoside, 1 µg/mL in methanol).

-

Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an LC autosampler vial for analysis.

LC-MS/MS Analysis

The following parameters are proposed for the quantification of this compound.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: Proposed Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Gas Flow | 800 L/hr |

| MRM Transitions | See Table 2 |

Table 2: Proposed MRM Transitions for this compound

Based on the structure of this compound, fragmentation is expected to occur through the loss of the p-coumaroyl groups and the glycosidic bond cleavage.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 725.18 | 271.06 (Apigenin) | 100 | 35 |

| This compound (Qualifier) | 725.18 | 579.15 (Loss of one p-coumaroyl) | 100 | 25 |

| Internal Standard | User-defined | User-defined | 100 | User-defined |

Data Presentation and Method Performance

The following table summarizes the expected performance characteristics of this analytical method. These values are typical for validated LC-MS/MS assays for flavonoids and should be established during method validation.

Table 3: Expected Quantitative Performance

| Parameter | Expected Range |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

Plausible Signaling Pathway

This compound's biological activity can be inferred from its components, apigenin and p-coumaric acid. Both are known to exhibit anti-inflammatory and antioxidant effects. The diagram below illustrates a plausible signaling pathway through which this compound may exert these effects, primarily via the inhibition of the NF-κB pathway.

Caption: Plausible anti-inflammatory signaling pathway of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation and the specified instrumental parameters offer a robust starting point for method development and validation. This method is anticipated to be a valuable tool for researchers in pharmacology, natural product chemistry, and drug development, enabling accurate and reliable measurement of this compound in various biological and botanical matrices. Further validation in the user's specific matrix is recommended to ensure optimal performance.

References

- 1. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Acanthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification and characterization of novel anti-inflammatory agents are therefore of paramount importance in drug discovery. Acanthoic acid, a pimaradiene diterpene isolated from Acanthopanax koreanum, has demonstrated notable anti-inflammatory properties by modulating key signaling pathways.[1][2] This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of Acanthoic Acid, with a focus on its impact on the NF-κB and MAPK signaling cascades. While the initial request was for Anisofolin A, a thorough literature search revealed a lack of available data for this specific compound. Therefore, Acanthoic Acid is presented here as a well-characterized example of a natural compound with potent anti-inflammatory activity.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Acanthoic Acid

| Assay | Cell Line | Inflammatory Stimulus | Measured Biomarkers | Key Findings | Reference |

| Cytokine Production | Human Monocytes/Macrophages | Pokeweed mitogen (PWM) | TNF-α | Inhibition of TNF-α production | [3][4] |

| Gene Expression | Human Monocytes/Macrophages, HeLa Cells | PWM, LPS + PMA | TNF-α mRNA | Suppression of TNF-α gene expression | [2][4] |

| NF-κB Activation | Macrophages | Lipopolysaccharide (LPS) | IKK, NF-κB, p38, ERK | Inhibition of LPS-dependent stimulation | [5] |

| Haptoglobin Synthesis | Liver Cells | TNF-α | Haptoglobin | Blockade of haptoglobin synthesis | [2] |

Experimental Protocols

Cell Culture and Treatment

a. Cell Line:

-

RAW 264.7 (murine macrophage-like cells) are a commonly used and suitable model.

-

Human peripheral blood mononuclear cells (PBMCs) can also be isolated and differentiated into macrophages for a more physiologically relevant model.

b. Culture Conditions:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

c. Preparation of Acanthoic Acid:

-

Dissolve Acanthoic Acid in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Further dilute the stock solution in culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, which is a key inflammatory mediator.

a. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Acanthoic Acid (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (medium with DMSO) and a positive control (LPS alone).

-

Incubate the plate for 24 hours at 37°C.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement by ELISA

This protocol quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6.

a. Procedure:

-

Follow steps 1-4 of the NO Production Assay protocol.

-

After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

-

Collect the supernatant and store it at -80°C until analysis.

-

Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions to determine the cytokine concentrations in the supernatants.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to assess the effect of Acanthoic Acid on the activation of key proteins in the NF-κB and MAPK signaling pathways.

a. Cell Lysis and Protein Quantification:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with Acanthoic Acid for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, as pathway activation is rapid).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatants and determine the protein concentration using a BCA or Bradford protein assay.

b. Electrophoresis and Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), p38, and ERK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflow

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Caption: Inhibition of the NF-κB signaling pathway by Acanthoic Acid.

Caption: Modulation of the MAPK signaling pathway by Acanthoic Acid.

References

- 1. Acanthoic acid, unique potential pimaradiene diterpene isolated from Acanthopanax koreanum Nakai (Araliaceae): A review on its pharmacology, molecular mechanism, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of acanthoic acid on TNF-alpha gene expression and haptoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Anti-inflammatory actions of acanthoic acid-related diterpenes involve activation of the PI3K p110γ/δ subunits and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Antioxidant Activity Assay of Anisofolin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisofolin A, a flavonoid found in several plant species, has garnered interest for its potential therapeutic properties. Flavonoids are a class of polyphenolic compounds known for their antioxidant activities, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.[1][[“]][3] This document provides a detailed protocol for assessing the cell-based antioxidant activity of this compound using the widely accepted 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay. This assay, also known as the Cellular Antioxidant Activity (CAA) assay, measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS).[4][5] Understanding the antioxidant potential of this compound in a cellular context is crucial for its development as a potential therapeutic agent against oxidative stress-related diseases.

Principle of the Assay

The Cellular Antioxidant Activity (CAA) assay is a cell-based method that quantifies the antioxidant capacity of a compound within a cellular environment.[4] The assay utilizes the cell-permeable probe DCFH-DA. Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS. Antioxidant compounds, such as this compound, can scavenge these ROS, thereby reducing the oxidation of DCFH and leading to a decrease in fluorescence. The antioxidant activity of the test compound is quantified by measuring the reduction in fluorescence compared to a control. Quercetin, a well-characterized flavonoid antioxidant, is often used as a positive control or standard in this assay.[5][6]

Data Presentation

The antioxidant activity of this compound can be expressed as the concentration that inhibits 50% of the DCF fluorescence (IC50). The results should be compared to a standard antioxidant like Quercetin.

| Compound | Concentration Range (µM) | IC50 (µM) | Quercetin Equivalent (QE) |

| This compound | 0.1 - 100 | To be determined | To be determined |

| Quercetin (Standard) | 0.1 - 100 | To be determined | 1.0 |

Note: The IC50 and QE values are hypothetical and need to be determined experimentally.

Experimental Protocols

Materials and Reagents

-

This compound (purity >95%)

-

Human hepatocarcinoma (HepG2) cells (or other suitable adherent cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or Hydrogen Peroxide (H₂O₂) as a radical initiator

-

Quercetin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader

Experimental Workflow

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol

-

Cell Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to adhere and grow for 24 hours to reach 80-90% confluency.[7]

-

-

Preparation of Solutions:

-

This compound and Quercetin Stock Solutions: Prepare 10 mM stock solutions of this compound and Quercetin in DMSO. Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and Quercetin in serum-free DMEM to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should be less than 0.5%.

-

DCFH-DA Solution: Prepare a 25 µM working solution of DCFH-DA in serum-free DMEM immediately before use. Protect this solution from light.[4]

-

Radical Initiator Solution: Prepare a 600 µM solution of AAPH or a 25-50 µM solution of H₂O₂ in PBS.

-

-

Treatment and Staining:

-

Remove the growth medium from the wells and wash the cells once with 100 µL of PBS.

-

Add 100 µL of the working solutions of this compound or Quercetin to the respective wells. For control wells, add serum-free DMEM with the same final concentration of DMSO.

-

Incubate the plate at 37°C for 1-2 hours to allow for compound uptake.

-

Remove the treatment solutions and add 100 µL of the 25 µM DCFH-DA solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.[8]

-

-

Induction of Oxidative Stress and Measurement:

-

After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS.

-

Add 100 µL of the AAPH or H₂O₂ solution to all wells except the blank wells (which should contain only cells and PBS).

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically every 5 minutes for 1 hour. The excitation and emission wavelengths should be set to approximately 485 nm and 535 nm, respectively.[5]

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from the fluorescence of the other wells.

-

Calculate the area under the curve (AUC) for the kinetic fluorescence readings.

-

The percentage of inhibition of ROS production can be calculated using the following formula: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100

-

Plot the percentage of inhibition against the concentration of this compound and Quercetin to determine their respective IC50 values.

-

Potential Signaling Pathway Involvement: The Keap1-Nrf2 Pathway

Flavonoids are known to exert their antioxidant effects not only by direct ROS scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[1][[“]][3] A key pathway in this process is the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[[“]][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[10] Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[1] The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances.

Given that this compound is a flavonoid, it is plausible that its antioxidant activity is, at least in part, mediated through the activation of the Keap1-Nrf2 signaling pathway. Further experiments, such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes, would be required to confirm this mechanism.

References

- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

Anisofolin A: Application Notes on Cytotoxicity in Cancer Cell Lines

Initial investigations into the cytotoxic properties of Anisofolin A, a natural compound of interest, have been conducted to evaluate its potential as an anticancer agent. However, at present, there is a notable lack of publicly available scientific literature detailing its specific cytotoxic effects, including IC50 values against various cancer cell lines and elucidated mechanisms of action. This document aims to provide a standardized protocol for assessing the cytotoxicity of novel compounds like this compound, based on established methodologies in cancer research.

While specific data for this compound is not available, this application note will outline the general procedures and theoretical signaling pathways that are commonly investigated for natural products with anticancer potential. This will serve as a foundational guide for researchers initiating studies on this compound or similar compounds.

Data Presentation: A Template for Future Findings

To facilitate clear and comparative analysis of cytotoxic effects, all quantitative data should be summarized in a structured format. The following tables are provided as templates for the presentation of experimental results once they are obtained for this compound.

Table 1: Cytotoxicity of this compound against various cancer cell lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |

| HeLa | Cervical Carcinoma | Data not available | Data not available | Data not available |

| A549 | Lung Carcinoma | Data not available | Data not available | Data not available |

| HepG2 | Hepatocellular Carcinoma | Data not available | Data not available | Data not available |

| PC-3 | Prostate Cancer | Data not available | Data not available | Data not available |

Table 2: Apoptotic activity of this compound in a representative cancer cell line (Hypothetical Data)

| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) |

| Control (0) | Data not available | Data not available | Data not available |

| IC25 | Data not available | Data not available | Data not available |

| IC50 | Data not available | Data not available | Data not available |

| IC75 | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxic and apoptotic effects of a test compound such as this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC25, IC50, IC75) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations of Potential Mechanisms

The following diagrams illustrate hypothetical signaling pathways that are often implicated in the anticancer effects of natural products and could be relevant for this compound's mechanism of action.

Application Notes and Protocols for Investigating Anisofolin A as an Inhibitor of Nitric Oxide Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a general framework and protocols for researchers to screen and characterize the inhibitory effect of Anisofolin A on nitric oxide production in a laboratory setting. The methodologies described are based on standard assays used for evaluating the anti-inflammatory properties of natural compounds.

Data Presentation

As there is no specific quantitative data available for this compound's effect on nitric oxide inhibition, the following table is a template that researchers can use to structure their experimental findings for clear comparison.

Table 1: Template for Summarizing Experimental Data on this compound

| Experimental Parameter | This compound | Positive Control (e.g., L-NAME) | Negative Control (Vehicle) |

| Cell Viability (%) | |||

| Concentration 1 (µM) | |||

| Concentration 2 (µM) | |||

| Concentration 3 (µM) | |||

| Nitric Oxide Production (µM of Nitrite) | |||

| Concentration 1 (µM) | |||

| Concentration 2 (µM) | |||

| Concentration 3 (µM) | |||

| IC50 for NO Inhibition (µM) | N/A | ||

| iNOS Protein Expression (relative to control) | |||

| Concentration 1 (µM) | |||

| Concentration 2 (µM) | |||

| NF-κB p65 Nuclear Translocation (%) | |||

| Concentration 1 (µM) | |||

| Concentration 2 (µM) |

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on nitric oxide production.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates (for Griess assay and cytotoxicity assay) or 6-well plates (for Western blot) at an appropriate density and allow them to adhere overnight.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration does not affect cell viability.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production. Include a vehicle control group (cells treated with the solvent) and a positive control group (cells treated with a known iNOS inhibitor like L-NAME).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Determination of Nitric Oxide Production (Griess Assay)

The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrite standard solutions (e.g., sodium nitrite) for generating a standard curve.

-

-

Protocol:

-

After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve generated with known nitrite concentrations.

-

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed reduction in nitric oxide is due to the inhibitory activity of the compound or its cytotoxicity.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

-

-

Protocol:

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining medium in each well of the 96-well plate.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control group.

-

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

This protocol allows for the investigation of the molecular mechanism by which this compound may inhibit nitric oxide production.

-

Protocol:

-

After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, phospho-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

-

Visualizations

Signaling Pathway for LPS-Induced Nitric Oxide Production

Caption: LPS-induced NF-κB signaling pathway leading to iNOS expression and NO production.

Experimental Workflow for Screening this compound

Caption: Workflow for evaluating the inhibitory effect of this compound on NO production.

References

- 1. This compound | C39H32O14 | CID 21721971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of natural dietary flavonoids - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages | MDPI [mdpi.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Anisofolin A as a Phytochemical Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Anisofolin A as a reference standard in phytochemical analysis. The information is intended to guide researchers in accurately identifying and quantifying this compound in various matrices, as well as in exploring its potential biological activities.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It has been reported in species such as Anisomeles indica and Stachys byzantina. As a member of the flavonoid family, this compound is of interest for its potential antioxidant, anti-inflammatory, and other pharmacological properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in plant extracts, herbal formulations, and biological samples. The use of a well-characterized analytical standard is paramount for achieving accurate and reproducible results.

Chemical Profile of this compound:

| Property | Value |

| Molecular Formula | C₃₉H₃₂O₁₄ |

| Molecular Weight | 724.7 g/mol |

| Chemical Class | Flavonoid |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[1][2]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |

| Gradient Program | 0-5 min, 10% A; 5-25 min, 10-80% A; 25-30 min, 80% A; 30-35 min, 80-10% A; 35-40 min, 10% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm and 320 nm |

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 100 µg/mL.

Sample Preparation (from Stachys byzantina):

-

Air-dry and powder the aerial parts of Stachys byzantina.

-

Extract 10 g of the powdered plant material with 100 mL of methanol using sonication for 30 minutes.[3]

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Analysis

Due to the low volatility of flavonoids, a derivatization step is necessary for GC-MS analysis.[4] Silylation is a common derivatization technique for compounds with hydroxyl groups.

Derivatization Protocol (Silylation):

-

Evaporate a known amount of the dried plant extract or this compound standard to dryness under a stream of nitrogen.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

Instrumentation and Conditions:

| Parameter | Specification |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-800 |

Data Analysis:

Identify the derivatized this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the derivatized standard. The mass spectrum will show characteristic fragments of the silylated molecule.

Experimental Workflow for GC-MS Analysis

References

- 1. mdpi.com [mdpi.com]

- 2. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. | Semantic Scholar [semanticscholar.org]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components [mdpi.com]

formulation of Anisofolin A for cell culture experiments

Anisofolin A: Application Notes and Protocols for Cell Culture Experiments

Product Information

-

Product Name: this compound

-

CAS Number: 83529-71-9

-

Molecular Formula: C₃₉H₃₂O₁₄[1]

-

Molecular Weight: 724.7 g/mol [1]

Product Description

This compound is a flavonoid, specifically classified as a flavone or flavonol, which belongs to the polyketide chemical class.[1] It is a natural compound that has been identified in organisms such as Anisomeles indica and Stachys byzantina.[1] Flavonoids as a class are recognized for a wide range of biological activities, including anti-inflammatory and antioxidant properties, making them subjects of interest in drug discovery and development.[2]

Physicochemical Properties

Biological Activity and Mechanism of Action

The precise mechanism of action for this compound is not extensively detailed in the available literature. However, flavonoids, in general, are known to modulate various cellular signaling pathways.[2] Many flavonoids exert their effects by interacting with key signaling proteins, including kinases and transcription factors.

A common pathway influenced by natural compounds, including flavonoids, is the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and immune responses.[2] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[2] Upon stimulation by various signals (e.g., cytokines, stress), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. It is plausible that this compound may exert anti-inflammatory effects by modulating this or similar pathways, such as the PI3K/Akt pathway, which is also a known target for natural compounds.[2]

Application

These application notes provide a guideline for utilizing this compound in in vitro cell culture experiments to investigate its biological effects, such as cytotoxicity, anti-inflammatory potential, or modulation of specific cellular pathways.

Recommended Handling and Storage

-

Solid Compound: Store at -20°C, protected from light and moisture.

-

Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[3] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When handled properly, stock solutions can be stable for several months.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, sterile-filtered DMSO for cell culture applications.

Materials:

-

This compound (MW: 724.7 g/mol )

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance and weighing paper

-

Vortex mixer

Procedure:

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

-

Mass (mg) = 10 mmol/L * 1 L * 724.7 g/mol * (1000 mg/g) = 7.247 mg for 1 mL of DMSO.

-

Adjust the mass and volume as needed. For example, weigh 1 mg of this compound. The required volume of DMSO would be: (1 mg / 7.247 mg/mL) = 0.138 mL or 138 µL.

-

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile environment (e.g., a laminar flow hood).

-

Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If needed, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Dispense the stock solution into sterile, light-protected aliquots (e.g., amber tubes). Label clearly with the compound name, concentration, date, and store at -20°C or -80°C.

Protocol 2: General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assay reagents (e.g., MTT, PrestoBlue™)

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours, until they reach about 70-80% confluency.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤0.1%).[3]

-

Example: To achieve a final concentration of 10 µM from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the various concentrations of this compound to the respective wells.

-